6-(3-Thienyl)hexanoic acid
Overview
Description
6-(3-Thienyl)hexanoic acid is an organic compound that features a thiophene ring attached to a hexanoic acid chain. This compound is of interest due to its potential applications in various fields, including materials science and organic electronics. The presence of the thiophene ring imparts unique electronic properties, making it a valuable building block for the synthesis of conjugated polymers and other advanced materials.
Mechanism of Action
Target of Action
It is known that this compound is used as a monomer for poly [3- (5-carboxypentyl)thiophene-2,5-diyl] (ptha) .
Mode of Action
It is known to be involved in the formation of ptha through a process known as surface-bound polymerization .
Result of Action
It is known to be involved in the formation of ptha, which may have various applications in the field of materials science .
Biochemical Analysis
Biochemical Properties
6-(3-Thienyl)hexanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophene derivatives, which are known for their electrical properties and stability
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiophene derivatives, including this compound, can be polymerized to form compounds that have significant effects on cellular processes . These effects are essential for understanding how this compound can be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to interact with various enzymes and proteins, influencing their activity and function . Understanding these interactions is crucial for developing potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives, including this compound, can form stable compounds that maintain their activity over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are crucial for understanding its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding these localization mechanisms is essential for developing targeted therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-(3-Thienyl)hexanoic acid involves the bromination of 6-(thien-3-yl)hexanoic acid using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 0°C, followed by purification through flash chromatography . This method yields the desired product with high purity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar bromination and purification techniques. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Thienyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Brominated or nitrated thiophene derivatives.
Scientific Research Applications
6-(3-Thienyl)hexanoic acid has several scientific research applications, including:
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2,5-Dibromothiophene
Comparison
6-(3-Thienyl)hexanoic acid is unique due to the presence of a hexanoic acid chain, which provides additional flexibility and functionalization options compared to simpler thiophene derivatives. This structural feature allows for the synthesis of more complex and versatile polymers, making it a valuable compound in materials science and organic electronics .
Properties
IUPAC Name |
6-thiophen-3-ylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c11-10(12)5-3-1-2-4-9-6-7-13-8-9/h6-8H,1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMBURAUBFTQEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641428 | |
Record name | 6-(Thiophen-3-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22053-93-6, 1279717-92-8 | |
Record name | 6-(Thiophen-3-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Poly(3-(5-carboxypentyl)thiophene-2,5-diyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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